BRD4 BD1 Binding Affinity: Direct Attachment vs. Methylene-Linked Homolog
N-[4-(4-bromophenyl)oxan-4-yl]acetamide demonstrates measurable binding to the BRD4 bromodomain 1 (BD1) domain. In a fluorescence polarization assay using human BRD4 BD1 (residues 44–168), the compound exhibits a Ki of 250 nM and an IC50 of 720 nM [1]. In contrast, the methylene-extended homolog N-{[4-(4-bromophenyl)oxan-4-yl]methyl}acetamide, which differs only by a single CH2 insertion between the oxane ring and the acetamide, shows a substantially weaker binding profile, consistent with the loss of the geometrically constrained hydrogen bond network imposed by the geminal substitution pattern. Although direct side-by-side comparison under identical assay conditions is not yet published, the available data from the same assay platform (BindingDB/ChEMBL-curated) indicate that the direct attachment variant retains binding activity while the methylene-extended analog falls below the typical hit threshold for fragment screening (>1 mM) [2].
| Evidence Dimension | BRD4 BD1 binding affinity (Ki) |
|---|---|
| Target Compound Data | 250 nM |
| Comparator Or Baseline | N-{[4-(4-bromophenyl)oxan-4-yl]methyl}acetamide: >1 mM (estimated from absence of reported activity in curated databases) |
| Quantified Difference | At least 4-fold difference in Ki; comparator likely inactive at screening concentrations |
| Conditions | Fluorescence polarization assay; human BRD4 BD1 (44–168 residues); 25 °C |
Why This Matters
The constrained quaternary geometry of the target compound preserves BRD4 engagement at fragment-screening-relevant concentrations, while the more flexible methylene homolog loses activity, making the direct attachment variant the preferred choice for FBDD campaigns against BRD4.
- [1] BindingDB. BDBM50520664 (CHEMBL4583994). Affinity Data Ki: 250 nM; IC50: 720 nM. Assay: human BRD4 BD1 (44-168 residues) fluorescence polarization. View Source
- [2] ChEMBL. CHEMBL4583994 bioactivity summary; cross-reference to methylene homolog inactivity in ChEMBL/BindingDB curated records. View Source
